7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-
Description
The compound 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)- (hereafter referred to as the target compound) is a heterocyclic molecule with a fused triazolo-thiadiazine core. Its structure includes a 1,3-benzodioxol-5-yl substituent at position 3 and a carboxylic acid group at position 6 (InChIKey: HSGWEACLBOMRLA-UHFFFAOYSA-N) . Key physicochemical properties include:
Properties
CAS No. |
126598-35-4 |
|---|---|
Molecular Formula |
C12H8N4O4S |
Molecular Weight |
304.28 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid |
InChI |
InChI=1S/C12H8N4O4S/c17-11(18)7-4-21-12-14-13-10(16(12)15-7)6-1-2-8-9(3-6)20-5-19-8/h1-3H,4-5H2,(H,17,18) |
InChI Key |
HSGWEACLBOMRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC4=C(C=C3)OCO4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)- typically involves a condensation reaction between aryl (hetaryl) α-bromo ketones and thiocarbohydrazide. This is followed by the treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and proceeds under mild conditions, yielding the final product in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of commercially available starting materials like thiocarbohydrazide and α-bromo ketones makes the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows potential as an antiproliferative agent, which could be useful in cancer therapy.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-glucosidase, which is crucial in carbohydrate metabolism . This inhibition can lead to reduced glucose levels, making it a potential candidate for diabetes treatment. Additionally, its antiproliferative activity is linked to its ability to interfere with DNA synthesis and cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Triazolo-thiadiazine derivatives exhibit diverse biological activities depending on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:
*From Jin et al. (2007) ; †Estimated based on substituents; ‡Molecular ion peak reported in .
Key Observations:
- Substituent Impact : The 1,3-benzodioxol group in the target compound may enhance binding to aromatic receptors compared to smaller substituents (e.g., hydroxypropyl or furyl).
- PSA : The high PSA (98.83 Ų) suggests moderate solubility, comparable to hydroxypropyl-substituted analogs .
Plant Growth Regulation
Compounds with 3-hydroxypropyl substituents (e.g., Jin et al., 2007) demonstrated 50–70% inhibition of radish and wheat growth at 100 ppm . The target compound’s benzodioxol group may alter this activity due to its electron-rich aromatic system.
Analgesic/Anti-Inflammatory Activity
3,6-Disubstituted derivatives (e.g., phenyl and quinolinyl groups) exhibited 50–80% pain inhibition in rodent models, with antioxidant IC₅₀ values of 10–20 μM . The carboxylic acid group in the target compound could modulate COX-2 selectivity, but this remains speculative without direct data.
Antimicrobial Potential
Triazolo-thiadiazines with methylthio or benzyl groups showed MIC values of 8–32 μg/mL against S. aureus and E. coli . The benzodioxol moiety’s lipophilicity might enhance membrane penetration in the target compound.
Biological Activity
The compound 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(1,3-benzodioxol-5-yl)- represents a unique class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Synthesis and Structural Characteristics
The synthesis of 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives typically involves the reaction of 4-amino-1,2,4-triazole with various thioketones or isothiocyanates. The presence of substituents on the benzodioxole moiety significantly influences the biological activity of the resulting compounds. For instance, electron-withdrawing groups have been shown to enhance the potency of these compounds in various biological assays .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazolo-thiadiazine derivatives. For example:
- Antibacterial Activity : Compounds derived from this scaffold exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, compounds with halogenated phenyl groups demonstrated enhanced activity compared to their non-halogenated counterparts .
- Antifungal Activity : Some derivatives have also shown promising antifungal properties against common pathogens such as Candida species and Aspergillus spp. .
Analgesic and Anti-inflammatory Effects
Research has indicated that certain derivatives possess notable analgesic and anti-inflammatory activities. For instance:
- A specific derivative was found to significantly reduce pain in animal models without causing gastric lesions, indicating a favorable safety profile .
- The mechanism appears to involve inhibition of pro-inflammatory cytokines and mediators involved in pain pathways.
Antioxidant Properties
The antioxidant capacity of these compounds has been evaluated using various assays. Compounds with hydroxyl groups on the benzodioxole ring exhibited superior radical scavenging activity compared to others . This suggests potential applications in preventing oxidative stress-related diseases.
The biological activity of 7H-1,2,4-triazolo-thiadiazines can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes such as α-glucosidase and leucyl-tRNA synthetase. This inhibition can lead to reduced glucose absorption and improved metabolic control in diabetic models .
- Receptor Modulation : Some compounds may interact with receptors involved in pain perception and inflammation, modulating their activity and leading to therapeutic effects.
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of triazolo-thiadiazine derivatives against Staphylococcus aureus and Escherichia coli, specific compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.91 μM. The presence of electron-withdrawing substituents on the phenyl ring was correlated with increased antibacterial potency .
Case Study 2: Analgesic Activity
Another study focused on a derivative with a benzodioxole moiety that demonstrated significant analgesic effects in rodent models. The compound inhibited inflammatory pathways without causing adverse gastric effects. This highlights its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, and how can these methods be adapted for the target compound?
- Methodology : The compound is typically synthesized via multi-step reactions starting from 4-thioalkyl phenols or thiocarbohydrazide. For example:
Condensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with α-bromo ketones or phenacyl bromides in ethanol under reflux (90°C for 12 hours) .
Cyclization of intermediates using phosphoryl chloride or trifluoroacetic acid for annulation of the thiadiazine ring .
- Key Reagents : Phenacyl bromides, thiocarbohydrazide, and substituted ω-bromoacetophenones are critical for introducing aryl and heteroaryl substituents .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assigns protons and carbons in the triazole, thiadiazine, and benzodioxol moieties. For example, the benzodioxol group shows characteristic aromatic signals at δ 6.8–7.2 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., %C, %H, %N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. plant growth regulation) be resolved for triazolothiadiazine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For instance:
- Hydroxypropyl groups (e.g., 3-(3-hydroxypropyl)-) enhance plant growth regulation .
- Electron-withdrawing groups (Cl, NO₂) on the aryl ring improve antimicrobial activity .
- Dose-Response Assays : Test compounds at varying concentrations (e.g., 4–24 µM) to identify selective activity thresholds .
- Target Validation : Use molecular docking (e.g., against 14-α-demethylase lanosterol, PDB:3LD6) to prioritize antifungal candidates .
Q. What experimental design considerations are critical for optimizing synthesis yields while minimizing toxic reagents?
- Methodology :
- Alternative Solvents : Replace DMF or CS₂ with DMSO or ethanol to reduce toxicity .
- Catalytic Conditions : Use potassium hydroxide or ammonium hydroxide for cyclization instead of harsh acids .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
Q. How do computational tools (e.g., SwissADME, molecular docking) enhance pharmacological profiling of this compound?
- Methodology :
- Lipophilicity (LogP) : Calculate using SwissADME to predict membrane permeability. For example, derivatives with LogP <3.5 show better solubility .
- Drug-Likeness : Compare parameters (e.g., molecular weight <500 Da, hydrogen bond donors <5) with reference drugs like celecoxib .
- Docking Studies : Identify binding interactions (e.g., hydrogen bonds with 14-α-demethylase’s heme cofactor) to guide structural modifications .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others emphasize antibacterial effects for structurally similar analogs?
- Resolution Strategy :
- Test Strain Variability : Activity against Candida albicans vs. Staphylococcus aureus depends on substituent polarity. Nitro groups favor antifungal action, while methyl groups enhance antibacterial effects .
- Assay Conditions : MIC values vary with incubation time (e.g., 24 vs. 48 hours) and media composition .
- Crystallographic Data : Confirm bioactive conformations using SHELX-refined structures (e.g., planar triazole rings enhance π-π stacking with fungal enzyme targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
